molecular formula C6H10F3NO B1477424 3-Ethoxy-3-(trifluoromethyl)azetidine CAS No. 2090612-10-3

3-Ethoxy-3-(trifluoromethyl)azetidine

Cat. No. B1477424
CAS RN: 2090612-10-3
M. Wt: 169.14 g/mol
InChI Key: LHNLWDRMNXEECH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidines, including 3-Ethoxy-3-(trifluoromethyl)azetidine, is an important yet undeveloped research area . The synthetic chemistry of azetidine is considered remarkable due to their ubiquity in natural products and importance in medicinal chemistry . They are excellent candidates for ring-opening and expansion reactions . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .


Molecular Structure Analysis

The molecular weight of 3-Ethoxy-3-(trifluoromethyl)azetidine is 169.14 g/mol. The InChI code is 1S/C5H8F3NO.ClH/c1-10-4 (2-9-3-4)5 (6,7)8;/h9H,2-3H2,1H3;1H .


Chemical Reactions Analysis

Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry . They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira and Michael additions . The tertiary benzylic alcohols of the 4-membered rings are selectively activated using Brønsted acid catalysis and reacted with simple alcohols to form the ethers and maintain the oxetane ring intact .


Physical And Chemical Properties Analysis

3-Ethoxy-3-(trifluoromethyl)azetidine is a solid substance . It is stable under normal conditions and incompatible with strong oxidizing agents .

Scientific Research Applications

Drug Development

The unique structure and properties of 3-Ethoxy-3-(trifluoromethyl)azetidine make it valuable for drug development. The selective introduction of fluorine, as a trifluoromethyl (CF3) group, strongly alters the biological and pharmacological properties such as pKa, lipophilicity, toxicity, and metabolic stability of bioactive compounds .

Catalysis

Azetidines possess important prospects in catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .

Peptidomimetic Chemistry

Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic chemistry . This makes them useful in the design and synthesis of peptide-like structures with improved stability and bioavailability.

Nucleic Acid Chemistry

Azetidines also have potential applications in nucleic acid chemistry . They can be used to create analogs of nucleic acids, which can have applications in the study of DNA and RNA structures and functions.

Synthetic Strategies towards Functionalized Azetidines

Recent developments in synthetic strategies towards functionalized azetidines have been addressed, along with their versatility as heterocyclic synthons . This includes the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is recommended to handle with gloves .

Future Directions

As a research chemical, 3-Ethoxy-3-(trifluoromethyl)azetidine has potential for future studies in the field of synthetic chemistry. The synthetic chemistry of azetidine constitutes an important yet undeveloped research area, in spite of their ubiquity in natural products and importance in medicinal chemistry . Their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry is considered remarkable .

Relevant Papers The papers analyzed for this response include "Recent advances in synthetic facets of immensely reactive azetidines" , "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates" , and "Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols" .

properties

IUPAC Name

3-ethoxy-3-(trifluoromethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO/c1-2-11-5(3-10-4-5)6(7,8)9/h10H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNLWDRMNXEECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CNC1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-3-(trifluoromethyl)azetidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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